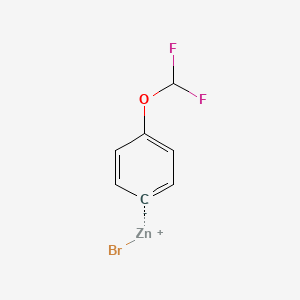
(4-(Difluoromethoxy)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Difluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the difluoromethoxy group enhances the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(difluoromethoxy)phenyl)zinc bromide typically involves the reaction of 4-(difluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Difluoromethoxy)phenyl bromide+Zn→(4-(Difluoromethoxy)phenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
(4-(Difluoromethoxy)phenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Nucleophilic Substitution: Involves the use of electrophiles like alkyl halides or acyl chlorides under mild conditions.
Major Products
The major products formed from these reactions are substituted aromatic compounds, which can be further functionalized for various applications in pharmaceuticals, agrochemicals, and materials science.
科学的研究の応用
Chemistry
In synthetic chemistry, (4-(difluoromethoxy)phenyl)zinc bromide is used to introduce the difluoromethoxy group into complex molecules, enhancing their chemical and physical properties.
Biology and Medicine
The compound is employed in the synthesis of biologically active molecules, including potential drug candidates. The difluoromethoxy group is known to improve the metabolic stability and bioavailability of pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, where the difluoromethoxy group imparts desirable properties like hydrophobicity and chemical resistance.
作用機序
The mechanism by which (4-(difluoromethoxy)phenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can readily participate in cross-coupling reactions, forming new carbon-carbon bonds. The difluoromethoxy group stabilizes the intermediate, enhancing its reactivity and selectivity.
類似化合物との比較
Similar Compounds
Diphenylzinc: Another organozinc compound used in similar cross-coupling reactions. it lacks the difluoromethoxy group, which limits its reactivity and stability.
(4-Methoxyphenyl)zinc bromide: Similar in structure but with a methoxy group instead of a difluoromethoxy group. The difluoromethoxy group in (4-(difluoromethoxy)phenyl)zinc bromide provides enhanced reactivity and stability.
Uniqueness
The presence of the difluoromethoxy group in this compound makes it unique among organozinc reagents. This group not only enhances the compound’s reactivity but also imparts desirable properties to the final products, making it a valuable tool in both academic and industrial research.
特性
分子式 |
C7H5BrF2OZn |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
bromozinc(1+);difluoromethoxybenzene |
InChI |
InChI=1S/C7H5F2O.BrH.Zn/c8-7(9)10-6-4-2-1-3-5-6;;/h2-5,7H;1H;/q-1;;+2/p-1 |
InChIキー |
CIKGSNVSYGYARP-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=[C-]1)OC(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


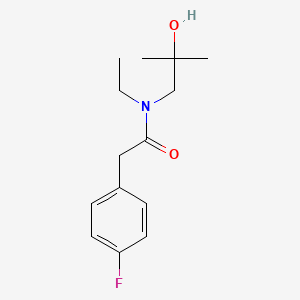
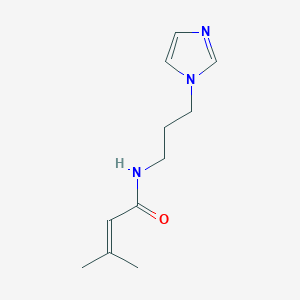
![7-Iodo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14896593.png)
![4-[(n-Hexyloxy)methyl]phenylZinc bromide](/img/structure/B14896599.png)
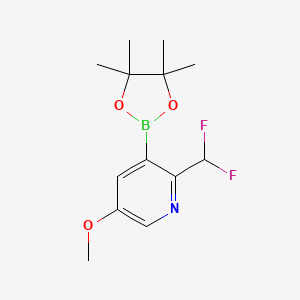
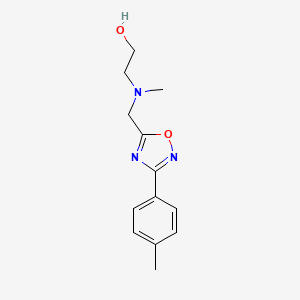
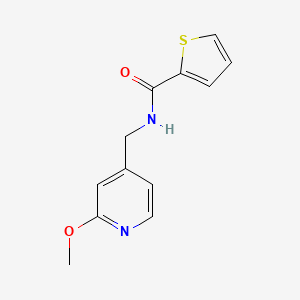
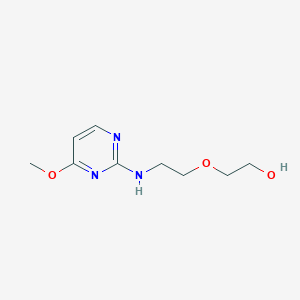
![n-(5-Hydroxypentan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14896639.png)
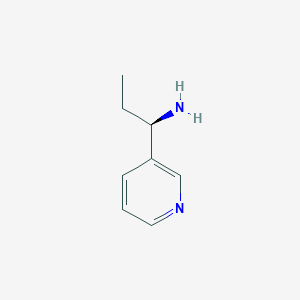
![3-[4-(5-chloropyridin-3-yl)-2-[(4aR,7aR)-hexahydrocyclopenta[b][1,4]oxazin-4(4aH)-yl]-3-{[(1r,4R)-4-methylcyclohexyl]methyl}-3H-imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazol-5(4H)-one](/img/structure/B14896649.png)
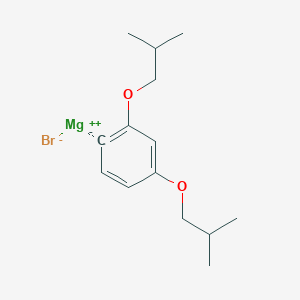
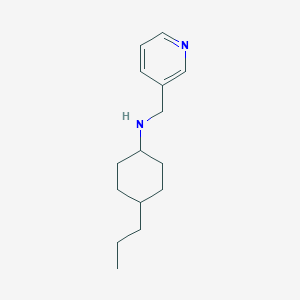
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)
